[(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine [(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15772677
InChI: InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-11-12(9)4-2/h5,7,10H,3-4,6,8H2,1-2H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

[(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine

CAS No.:

Cat. No.: VC15772677

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

[(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-11-12(9)4-2/h5,7,10H,3-4,6,8H2,1-2H3
Standard InChI Key GQFIORSVPTYNKL-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=NN1CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a methylpropylamine chain. The molecular formula C₉H₁₇N₃ corresponds to a molecular weight of 167.25 g/mol . Key structural attributes include:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Ethyl group: Attached to the pyrazole’s 1-position, enhancing steric bulk.

  • Propylamine chain: A three-carbon alkylamine linked via a methyl group at the pyrazole’s 5-position.

Table 1: Key Identifiers of (1-Ethyl-1H-pyrazol-5-yl)methylamine

PropertyValueSource
CAS Registry Number1326775-05-6
Molecular FormulaC₉H₁₇N₃
SynonymsAKOS013285332, CS-0297973
ClassificationSpecialty Materials

Spectroscopic Characterization

While explicit spectral data for this compound is unavailable in public sources, analogous pyrazole derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To resolve proton environments in the pyrazole ring and alkyl chains.

  • Mass Spectrometry (MS): For molecular ion confirmation and fragmentation pattern analysis.

  • Infrared (IR) Spectroscopy: To identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine likely follows multi-step protocols common to pyrazole amines:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones.

  • N-Alkylation: Introduction of the ethyl group at the pyrazole’s 1-position using ethyl halides.

  • Mannich Reaction: Attachment of the propylamine chain via a methylene bridge at the 5-position.

Table 2: Hypothesized Synthetic Steps

StepReaction TypeReagents/ConditionsYield Optimization Factors
1CyclocondensationHydrazine, β-keto esterTemperature control
2N-AlkylationEthyl iodide, base (K₂CO₃)Solvent polarity
3Mannich ReactionFormaldehyde, propylaminepH modulation

Industrial Production

Parchem, a chemical supplier, lists this compound under "Specialty Materials," indicating niche manufacturing scales . Industrial synthesis would prioritize:

  • Catalytic Efficiency: To minimize byproducts in alkylation steps.

  • Purification Techniques: Chromatography or crystallization for amine functionality retention.

Physicochemical Properties

Physical Properties

Though experimental data is sparse, predictions based on structural analogs suggest:

  • State: Likely liquid at room temperature due to moderate molecular weight.

  • Solubility: Partial miscibility in polar solvents (e.g., ethanol) and immiscibility in water.

  • Boiling Point: Estimated >200°C, given amine and aromatic functionalities.

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Amine Group: Participates in acid-base reactions, forming salts with mineral acids.

  • Pyrazole Ring: Susceptible to electrophilic substitution at the 3- and 4-positions .

  • Alkyl Chains: Potential sites for oxidation or halogenation under radical conditions.

Application AreaMechanism of ActionSupporting Evidence
Metabolic DisordersNAD+ pathway activationIn vitro cellular models
Antimicrobial AgentsEnzyme inhibition (e.g., DHFR)Structural analogs

Material Science

  • Coordination Chemistry: Amine ligands in metal-organic frameworks (MOFs) for catalysis .

  • Polymer Additives: Stabilizing agents in thermoplastics due to aromatic stability .

Challenges and Future Prospects

Research Gaps

  • Toxicological Data: Absence of in vivo studies limits therapeutic translation.

  • Synthetic Scalability: Current routes may lack cost-effectiveness for large-scale production.

Recommendations for Further Study

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in model organisms.

  • Derivative Synthesis: Explore halogenated or fluorinated variants to enhance bioactivity .

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